2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid
CAS No.:
Cat. No.: VC13792677
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O3 |
|---|---|
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 2-[4-(methoxymethyl)triazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11) |
| Standard InChI Key | UYOOMSRFJDDZGP-UHFFFAOYSA-N |
| SMILES | COCC1=CN(N=N1)CC(=O)O |
| Canonical SMILES | COCC1=CN(N=N1)CC(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-[4-(methoxymethyl)triazol-1-yl]acetic acid, reflects its core structure: a 1,2,3-triazole ring substituted at the 1-position with an acetic acid group and at the 4-position with a methoxymethyl moiety. Key structural identifiers include:
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SMILES Notation:
COCC1=CN(N=N1)CC(=O)O -
InChIKey:
UYOOMSRFJDDZGP-UHFFFAOYSA-N -
Canonical SMILES:
COCC1=CN(N=N1)CC(=O)O
The presence of both polar (carboxylic acid, methoxy) and nonpolar (triazole ring) groups confers amphiphilic properties, enhancing its solubility in polar solvents like water and ethanol. X-ray crystallography data are unavailable, but computational models predict a planar triazole ring with the methoxymethyl and acetic acid groups adopting orthogonal orientations to minimize steric hindrance .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 2-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically follows a multi-step protocol involving click chemistry for triazole formation. A representative pathway includes:
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Formation of the Methoxymethyl Azide: Methoxymethyl chloride reacts with sodium azide to yield methoxymethyl azide.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide undergoes CuAAC with propiolic acid to form the 1,4-disubstituted triazole core .
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Hydrolysis: Ester intermediates are hydrolyzed to the carboxylic acid using aqueous HCl or NaOH .
A modified approach reported by Shakir et al. (2017) involves cyclizing 2-((4-hydroxy-3,5-dimethoxybenzyl)oxy)acetohydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate reflux to form triazolo-thiadiazine hybrids . While this method targets analogs, it underscores the versatility of triazole synthesis for functionalization.
Physicochemical Properties
Experimental and computed physicochemical data are summarized below:
The low LogP value indicates hydrophilic character, aligning with its solubility profile. Stability studies suggest decomposition above 150°C, necessitating storage at 2–8°C.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME).
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Target Identification: Molecular docking studies could predict interactions with enzymes like cyclooxygenase or NADPH oxidase.
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Synthetic Scalability: Optimizing CuAAC conditions for industrial-scale production remains unexplored.
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